molecular formula C9H9F3O B12070081 3-Ethyl-4-(trifluoromethyl)phenol

3-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B12070081
M. Wt: 190.16 g/mol
InChI Key: PAVFGWJURNCOIK-UHFFFAOYSA-N
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Description

3-Ethyl-4-trifluoromethyl-phenol is an aromatic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-trifluoromethyl-phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is typically carried out in ethanol, resulting in high yields of the desired phenol derivative.

Industrial Production Methods: Industrial production of substituted phenols, including 3-Ethyl-4-trifluoromethyl-phenol, often involves large-scale synthesis using similar methods. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-trifluoromethyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Ethyl-4-trifluoromethyl-phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological activities are being explored, including its use as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-trifluoromethyl-phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-trifluoromethyl-phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

3-ethyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-5-7(13)3-4-8(6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

PAVFGWJURNCOIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

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